molecular formula C13H26N4O5 B611208 t-Boc-N-Amido-PEG3-Azide CAS No. 642091-68-7

t-Boc-N-Amido-PEG3-Azide

Cat. No.: B611208
CAS No.: 642091-68-7
M. Wt: 318.37
InChI Key: QTZDUJVZYGUSQJ-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG3-Azide is a carbamate ester with the molecular formula C13H26N4O5. This compound is known for its unique structure, which includes an azido group and multiple ethoxy groups. It is often used in various chemical reactions and has applications in scientific research .

Mechanism of Action

Target of Action

tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate, also known as t-Boc-N-Amido-PEG3-Azide, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the Proteolysis Targeting Chimera (PROTAC) technology .

Mode of Action

The compound contains an azide group and a Boc-protected amino group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

The compound plays a crucial role in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein . The azide group in the compound enables the formation of a stable triazole linkage via Click Chemistry, which is a key step in the synthesis of PROTACs .

Pharmacokinetics

The hydrophilic PEG spacer in the compound increases its solubility in aqueous media . This property can enhance the bioavailability of the compound.

Result of Action

The result of the action of tert-Butyl (2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamate is the formation of a stable triazole linkage with the target protein . This linkage is crucial for the function of PROTACs, which lead to the degradation of the target protein .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the deprotection of the Boc group to form the free amine occurs under mild acidic conditions . Therefore, the pH of the environment can influence the compound’s action. Additionally, the compound is stored at -20°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-N-Amido-PEG3-Azide typically involves the reaction of tert-butyl carbamate with a series of ethoxy-containing intermediates. The azido group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

t-Boc-N-Amido-PEG3-Azide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

t-Boc-N-Amido-PEG3-Azide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate: Similar structure but with an amino group instead of an azido group.

    tert-Butyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate: Contains a hydroxy group instead of an azido group.

Uniqueness

The presence of the azido group in t-Boc-N-Amido-PEG3-Azide makes it particularly useful in click chemistry, a versatile and widely used chemical reaction. This sets it apart from similar compounds that lack this functional group .

Biological Activity

t-Boc-N-Amido-PEG3-Azide is a specialized compound that belongs to the class of polyethylene glycol (PEG) derivatives. Its unique structural properties, including an azide group, an amide group, and a tert-butyloxycarbonyl (t-Boc) protecting group, make it a versatile tool in drug research and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant research findings.

Structure

The chemical formula of this compound is C₁₃H₂₆N₄O₅, with a molecular weight of 318.4 g/mol. The compound features:

  • Azide Group : Essential for click chemistry applications.
  • Amide Group : Contributes to stability and low toxicity.
  • t-Boc Protecting Group : Provides protection during synthetic reactions.

Table 1: Comparison with Related Compounds

Compound NameFunctional GroupsUnique Features
t-Boc-N-Amido-PEG2-AzideAzide, Amide, t-BocShorter PEG chain; may exhibit different solubility profiles.
t-Boc-N-Amido-PEG4-AzideAzide, Amide, t-BocLonger PEG chain; potentially enhanced solubility and flexibility.
t-Boc-N-Amido-PEG5-AzideAzide, Amide, t-BocIncreased hydrophilicity compared to PEG3.
t-Boc-N-Amido-PEG6-AzideAzide, Amide, t-BocEnhanced molecular weight; may influence pharmacokinetics.
Boc-N-Amido-PEG3-AzideAzide, AmideLacks the t-Boc protection; may have different reactivity profiles.

The biological activity of this compound is primarily attributed to its ability to engage in click chemistry reactions. The azide group allows for selective reactions with alkynes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages. This reaction is crucial for synthesizing complex pharmaceutical compounds efficiently .

The amide functionality enhances the compound's stability and contributes to a favorable toxicity profile in potential drug candidates. Furthermore, the hydrophilic nature of the PEG spacer improves solubility in aqueous environments, which is advantageous for biological applications .

Applications in Drug Development

This compound has several applications across various fields:

  • Drug Conjugation : It serves as a linker in bioconjugation strategies to attach drugs to targeting moieties.
  • Vaccine Development : Its ability to form stable linkages is utilized in creating vaccine candidates that require precise delivery systems.
  • Diagnostic Tools : The compound can be employed in the development of diagnostic agents due to its biocompatibility and reactivity.

Case Study 1: Synthesis of Antibody-Drug Conjugates (ADCs)

In a study examining the synthesis of ADCs using this compound, researchers demonstrated that the compound effectively facilitated the conjugation of cytotoxic drugs to antibodies via click chemistry. The resulting ADCs exhibited enhanced therapeutic efficacy while maintaining specificity towards cancer cells .

Case Study 2: Vaccine Candidate Development

Another study focused on using this compound in vaccine formulations against viral infections. The azide group allowed for the incorporation of viral antigens into a PEG-based delivery system, leading to improved immune responses in preclinical models.

Research Findings

Recent studies highlight the versatility and effectiveness of this compound in various applications:

  • Stability Studies : Research indicates that compounds synthesized using this compound show significant stability under physiological conditions, making them suitable for therapeutic use.
  • Toxicity Assessments : Toxicological evaluations have shown that derivatives of this compound exhibit low cytotoxicity across multiple cell lines, reinforcing its potential as a safe drug delivery vehicle .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N4O5/c1-13(2,3)22-12(18)15-4-6-19-8-10-21-11-9-20-7-5-16-17-14/h4-11H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDUJVZYGUSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680673
Record name tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642091-68-7
Record name tert-Butyl (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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